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Compound of Interest

Compound Name: Dibutyl dodecanedioate

Cat. No.: B106364

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of dibutyl dodecanedioate with
related diesters, offering insights into how molecular structure influences spectral
characteristics. The data presented facilitates the identification and differentiation of these
compounds, which are often used as plasticizers, solvents, and formulation excipients in
various scientific and industrial applications.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for dibutyl dodecanedioate and
selected analogous esters. The comparison includes dibutyl esters of varying aliphatic chain
lengths (adipate, sebacate) and an aromatic dicarboxylate (phthalate) to highlight spectral
differences arising from both the length of the diacid backbone and the presence of aromaticity.

Note: Experimental spectra for dibutyl dodecanedioate were not readily available. The
presented data are predicted based on established spectroscopic principles and trends
observed from its shorter-chain homologues, dibutyl adipate and dibutyl sebacate.

Table 1: Key Infrared (IR) Absorption Bands (cm~1)
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C-H Stretch C=0 Stretch C-O Stretch
Compound Structure
(sp?) (Ester) (Ester)
] CaH-0OO0C-
Dibutyl
. (CH2)10- ~2960, 2870 ~1738 ~1245, 1170
Dodecanedioate
COOCa4Hs
C4HoOO0C-
Dibutyl Sebacate  (CHz)s- 2958, 2860 1736 1243, 1171
COOCa4Hs
C4HoOO0C-
Dibutyl Adipate (CH2)s- 2960, 2872 1735 1246, 1175
COOCa4Ho
_ CsH4(COOC4Hs)  ~3070 (sp?),
Dibutyl Phthalate 1727[1] 1282, 1076[2]
2 2960, 2874 (sp?)
Table 2: tH NMR Chemical Shifts (8, ppm) in CDCls
-O-CHz- -O-CHaz- .
Compoun -CO-CHz2-  -(CH2)- Aromatic
CH2CH2C CHa- -CH2-CHs
d CH2- (Internal) Protons
CH2CHs
Dibutyl ~1.62
~1.61
Dodecane ~4.05 (1) ~2.28 (1) (quint), ~0.93 (1) -
. (sext)
dioate ~1.27 (m)
1.62
Dibutyl )
4.07 (t) 2.29 (t) (quint), 1.62 (sext)  0.94 (1) -
Sebacate
1.30 (m)
Dibutyl ~1.60
_ ~4.05 (t) ~2.29 (t) ~1.66 (m) ~0.92 (1) -
Adipate (sext)
Dibutyl 7.53 (m),
4.30 (t) - - 1.70 (sext)  0.97 (t)
Phthalate 7.70 (m)
Table 3: 13C NMR Chemical Shifts (8, ppm) in CDCIs
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Butyl Diacid
Compoun Chain (- Chain Aromatic
C=0 -O-CH:- -CO-CH:-
d CH2CHz2C  (Internal - Carbons
Hs) CHz2-)
Dibutyl ~30.7, ~29.3,
Dodecane ~173.9 ~64.2 ~34.4 ~19.2, ~29.2, -
dioate ~13.7 ~25.1
Dibutyl 30.8,19.2,
173.8 64.1 34.4 29.1, 25.0 -
Sebacate 13.7
~30.7,
Dibutyl
~173.6 ~64.0 ~34.1 ~19.2, ~24.5 -
Adipate
~13.7
_ 132.0
Dibutyl
~30.4, (quat.),
Phthalate[1  167.2 ~65.8 - -
] 18.8, 13.3 131.0,
128.8

Table 4: Key Mass Spectrometry Fragments (Electron lonization, m/z)
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Molecular Molecular Key
Compound Mw Base Peak
Formula lon (M+) Fragments
. 285 [M-
Dibutyl 342
) CaHoQ]*, 269
Dodecanedio = C20H3s04 342.5 (weak/absent 56
[M-OCaHo-
ate )
H20]*, 255
] 314 257 [M-
Dibutyl
C18H3404 314.5 (weak/absent 56 CaHoQ]",
Sebacate
) 241, 185, 143
_ 258 201 [M-
Dibutyl
) C14H2604 258.4 (weak/absent 56 C4HoQ]",
Adipate
) 185, 129, 111
223 [M-
Dibutyl CaHo]*, 205
C16H2204 278.3 278 (present) 149
Phthalate [M-OCaHo]™,
167

Experimental Protocols

The data presented are typically acquired using standard spectroscopic techniques as outlined

below.

Fourier Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) is commonly used for liquid samples. A small

drop of the ester is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm~*. An average of

16 to 32 scans is often used to improve the signal-to-noise ratio. A background spectrum of

the clean, empty ATR crystal is recorded prior to the sample measurement and automatically

subtracted.

Sample Preparation: Samples are analyzed neat, without any special preparation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the ester is dissolved in ~0.6 mL of a
deuterated solvent, typically chloroform-d (CDCIs), in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (& 0.00 ppm), although
modern spectrometers can reference the residual solvent peak (& 7.26 ppm for CDClIs).

e IH NMR Acquisition: Spectra are acquired on a spectrometer operating at a frequency of 300
MHz or higher. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2
seconds.

e 13C NMR Acquisition: Spectra are typically acquired on the same instrument using a proton-
decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider
spectral window and a longer acquisition time with more scans are required compared to *H
NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

¢ Method: This technique separates the components of a sample before ionization and mass
analysis, making it ideal for purity assessment and identification.

o Sample Preparation: The ester is diluted in a volatile organic solvent (e.g., dichloromethane
or hexane) to a concentration of approximately 1 mg/mL.

o Chromatography: 1 pL of the diluted sample is injected into the GC, which is equipped with a
capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low
initial temperature (e.g., 50°C) to a high final temperature (e.g., 300°C) to ensure elution of
the compound.

e Mass Spectrometry: As the compound elutes from the GC column, it enters the mass
spectrometer. Electron lonization (EIl) at a standard energy of 70 eV is typically used to
fragment the molecule. The mass analyzer then separates the resulting ions by their mass-
to-charge ratio (m/z).

Visualized Workflow
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The following diagram illustrates the logical workflow for a comprehensive spectroscopic
comparison of chemical compounds like esters.

Caption: Logical workflow for the spectroscopic analysis and comparison of esters.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dibutyl-dodecanedioate-and-related-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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